Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate
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Overview
Description
“Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate” is a chemical compound with the molecular formula C8H5Cl2FO4S. It contains a benzoate group (a benzene ring with a carboxylate group), a methyl group (CH3), and halogen atoms (chlorine and fluorine). The presence of the chlorosulfonyl group indicates that it might be a reactive compound, as sulfonyl chlorides are typically used in organic synthesis due to their reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure with alternating double bonds. The chlorosulfonyl, fluorine, and methyl groups would be attached to the benzene ring at different positions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorosulfonyl group, which is typically reactive towards nucleophiles. The chlorine and fluorine atoms might also influence the compound’s reactivity due to their electronegativity .Scientific Research Applications
Cardiovascular and Respiratory Effects
- Midazolam, a compound structurally related to the query compound, has been studied for its effects on cardiovascular and respiratory systems. Specifically, its combination with ketamine was investigated, noting significant interactions and effects on circulation and respiration (Langrehr & Erdmann, 1981).
Sleep and Anesthetic Effects
- The effects of Midazolam on sleep in normal subjects were studied, demonstrating its potential use in clinical settings for inducing sleep or sedation (Krieger, Mangin, & Kurtz, 1983).
- Another study discussed the awakening characteristics following anesthesia induction with midazolam for short surgical procedures, providing insights into its effectiveness and post-operative recovery aspects (Fragen & Caldwell, 1981).
Drug Metabolism and Disposition
- A study on the disposition and metabolism of SB-649868, a compound with some structural similarities, highlighted the importance of understanding the pharmacokinetics and metabolic pathways of such compounds, which can be crucial for their application in medical treatments (Renzulli et al., 2011).
Safety and Dosimetry in Medical Imaging
- Research on the safety, dosimetry, and characteristics of 11C-CS1P1, a radiotracer for sphingosine-1-phosphate receptor, provides insights into the development and usage of chemically complex agents in diagnostic imaging, which could be relevant for compounds like Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate in similar applications (Brier et al., 2022).
Future Directions
properties
IUPAC Name |
methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO4S/c1-15-8(12)4-2-5(9)6(11)3-7(4)16(10,13)14/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYNMDCTBGQKHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1S(=O)(=O)Cl)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate |
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